molecular formula C21H16ClN5O3S B2675686 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872860-24-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2675686
CAS No.: 872860-24-7
M. Wt: 453.9
InChI Key: YKZQVAYDLZPXHT-UHFFFAOYSA-N
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Description

Historical Development of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold first gained prominence in the early 2000s as a bioisostere of purine nucleotides, capitalizing on its ability to mimic adenosine in ATP-binding pockets of kinase domains. Initial studies focused on its antiproliferative properties, with derivatives such as 1H-pyrazolo[3,4-d]pyrimidine-4-thiols demonstrating submicromolar inhibitory activity against epidermal growth factor receptor (EGFR). Structural optimization efforts revealed that substitutions at the 1-, 4-, and 6-positions critically influence kinase selectivity. For instance, the introduction of a 4-aniline group in compound 12b (IC~50~ = 0.016 µM against EGFR^WT^) enhanced hydrophobic interactions with the kinase’s ribose-binding pocket, while aliphatic amines at the same position reduced activity.

A key milestone was the discovery that pyrazolo[3,4-d]pyrimidines could overcome EGFR^T790M^ resistance mutations, a common challenge in non-small cell lung cancer therapy. Compound 12b exhibited dual inhibitory activity against both wild-type (IC~50~ = 0.016 µM) and mutant EGFR (IC~50~ = 0.236 µM), outperforming erlotinib in mutant selectivity. Subsequent work diversified the scaffold’s applications, with derivatives targeting SRC kinases (e.g., pyrazolopyrimidines suppressing breast cancer cell growth via SRC inhibition at nanomolar concentrations) and parasitic targets like Wolbachia (anti-filarial pyrazolopyrimidines with IC~50~ values <50 nM).

Evolution of Benzodioxole-Containing Hybrid Molecules

Benzodioxole fragments, characterized by a 1,3-dioxole ring fused to a benzene moiety, have been strategically incorporated into drug candidates to enhance metabolic stability and blood-brain barrier penetration. In the context of pyrazolo[3,4-d]pyrimidine hybrids, the benzo[d]dioxol-5-ylmethyl group serves as a hydrophobic anchor, potentially improving binding to allosteric kinase pockets or modulating physicochemical properties. For example, in antiparasitic agents, benzodioxole substituents increased aqueous solubility by 3-fold while maintaining nanomolar potency against Wolbachia.

The synergy between benzodioxole and pyrazolo[3,4-d]pyrimidine is exemplified by structural analogs where the benzodioxole’s electron-rich aromatic system participates in π-π stacking with tyrosine residues in kinase active sites. Molecular docking studies of similar hybrids revealed binding energies ≤−8.5 kcal/mol, driven by interactions between the dioxole oxygen atoms and conserved lysine residues. Furthermore, the methylene bridge in N-(benzo[d]dioxol-5-ylmethyl) groups allows conformational flexibility, enabling optimal orientation of the thioacetamide linker toward catalytic cysteine residues.

Significance of the Thioacetamide Linkage in Medicinal Chemistry

The thioacetamide moiety (-NH-CS-CH~2~-) in this compound plays a dual role: it acts as a metabolically stable bioisostere of labile ester linkages and facilitates covalent or non-covalent interactions with target proteins. Compared to oxyacetamide analogs, thioacetamide-containing derivatives exhibit 2- to 5-fold improved inhibitory activity against kinases like EGFR and SRC, attributed to the sulfur atom’s polarizability and its ability to form hydrogen bonds with backbone amides.

Recent structure-activity relationship (SAR) studies highlight the criticality of the thioether sulfur’s position. In pyrazolo[3,4-d]pyrimidine-thioacetamides, replacing the thioether with a sulfoxide or sulfone group reduced EGFR affinity by ≥50%, underscoring the importance of the sulfur’s oxidation state. Additionally, the methylene spacer between the sulfur and acetamide groups allows optimal positioning of the benzodioxole and 4-chlorophenyl moieties in adjacent hydrophobic pockets. This spatial arrangement was validated in molecular dynamics simulations, where the thioacetamide linker maintained stable hydrogen bonds (≤2.0 Å) with EGFR’s Met793 over 100 ns trajectories.

Research Significance and Applications in Drug Discovery

The integration of pyrazolo[3,4-d]pyrimidine, benzodioxole, and thioacetamide pharmacophores creates a multimodal agent with potential applications across therapeutic areas. In oncology, this compound’s ability to simultaneously engage EGFR’s adenine-binding region (via the pyrazolopyrimidine core) and allosteric sites (via the benzodioxole fragment) may overcome resistance to first-generation kinase inhibitors. Preliminary in vitro data on analogous compounds show synergistic effects when combined with PARP inhibitors, reducing IC~50~ values by 70% in BRCA-mutant cell lines.

In infectious diseases, the thioacetamide linkage’s resistance to hydrolytic degradation makes this compound a candidate for antiparasitic development. Pyrazolopyrimidines with similar substituents have demonstrated >90% reduction in Wolbachia titers at 10 nM concentrations, crucial for filariasis eradication. Furthermore, the benzodioxole moiety’s propensity to inhibit cytochrome P450 enzymes could be leveraged to reduce metabolic clearance, as evidenced by 4-fold increases in half-life (t~1/2~ = 6.2 h) in murine models.

Table 1: Key Structural Features and Their Pharmacological Roles

Structural Feature Pharmacological Role Example Activity Enhancement
Pyrazolo[3,4-d]pyrimidine ATP-competitive kinase inhibition; resistance mutation mitigation EGFR^T790M^ IC~50~ = 0.236 µM
Benzodioxole Metabolic stability enhancement; π-π stacking interactions Aqueous solubility ↑3-fold
Thioacetamide Linkage Hydrogen bonding with catalytic residues; oxidative stability SRC kinase IC~50~ = 8.5 nM

This compound’s modular architecture also enables rapid SAR exploration. For instance, substituting the 4-chlorophenyl group with fluorinated arenes could further optimize logP values, while replacing the benzodioxole with bicyclic heteroarenes may enhance blood-brain barrier penetration for neurological applications. Current synthetic methodologies, such as TBAB-catalyzed alkylation and Pd-mediated cross-coupling, support such diversification with yields exceeding 70%.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c22-14-2-4-15(5-3-14)27-20-16(9-26-27)21(25-11-24-20)31-10-19(28)23-8-13-1-6-17-18(7-13)30-12-29-17/h1-7,9,11H,8,10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZQVAYDLZPXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C21H16ClN5O4S
Molecular Weight 469.9 g/mol
CAS Number 922050-31-5

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of the benzo[d][1,3]dioxole moiety and the pyrazolo[3,4-d]pyrimidine core. The final product is obtained through a coupling reaction under controlled conditions. Detailed synthetic routes can be found in chemical literature focusing on similar compounds .

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. For instance, studies have reported that derivatives with similar structures show IC50 values ranging from 2.38 µM to 27.66 µM against various cancer cell lines such as HepG2 and MCF7 . The specific compound has not been extensively tested in isolation; however, its structural analogs suggest a potential for similar efficacy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptor proteins, altering their activity and influencing cell signaling pathways.

These mechanisms are supported by molecular docking studies that evaluate how the compound interacts with target proteins involved in cancer progression .

Case Studies and Research Findings

  • Anticancer Activity Assessment :
    • A study evaluated the anticancer potential of structurally related compounds and found significant inhibitory effects on cell growth with minimal toxicity towards normal cells. This suggests a favorable therapeutic window for further development .
  • Molecular Docking Studies :
    • Molecular docking studies have indicated that the compound can effectively bind to active sites of target proteins, which is critical for its anticancer activity. The binding interactions are primarily through hydrogen bonds and hydrophobic interactions .
  • Comparative Analysis :
    • In comparison to standard chemotherapeutic agents like doxorubicin, compounds with similar structures have demonstrated lower IC50 values against specific cancer cell lines, indicating their potential as effective anticancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit promising anticancer properties. For instance, derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in tumor growth. A study demonstrated that related compounds effectively inhibited the proliferation of breast and lung cancer cell lines, suggesting that this compound may also possess similar efficacy .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through studies on its structural analogs. Compounds containing the pyrazolo[3,4-d]pyrimidine moiety have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. Although direct testing of this specific compound is limited, its structural characteristics imply potential efficacy against bacterial strains .

Synthesis Methodologies

The synthesis of this compound involves multiple synthetic steps including:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This typically involves cyclization reactions using commercially available precursors.
  • Functionalization : Subsequent steps include the introduction of the thio and acetamide groups through nucleophilic substitutions and acylation reactions.

The synthetic pathway often utilizes standard organic reactions such as:

  • Nucleophilic substitutions
  • Acylation
    These methods have been optimized for yield and purity .

Antitubercular Activity Assessment

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds with similar structures exhibited significant antitubercular activity, highlighting the potential for further development of this compound as a therapeutic agent .

Cytotoxicity Evaluation

Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) demonstrated that several derivatives of this compound were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in medicinal applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioacetamide group (-S-C(=O)-N<) and pyrazolo[3,4-d]pyrimidine ring system serve as primary sites for nucleophilic substitution.

Reaction Type Conditions Outcome
Thiol-disulfide exchangeAlkaline aqueous/organic solvent mixturesReplacement of the thioacetamide sulfur with alternative nucleophiles (e.g., amines, thiols)
Aromatic substitutionPd-catalyzed coupling (e.g., Suzuki)Modification of the 4-chlorophenyl substituent with aryl/heteroaryl groups

Key Findings :

  • The thioether linkage undergoes substitution under mild alkaline conditions (pH 8–10) at 25–50°C, enabling functional group diversification.

  • The 4-chlorophenyl group participates in cross-coupling reactions with boronic acids using Pd(PPh₃)₄ as a catalyst (yields: 60–85%).

Oxidation and Reduction Reactions

The pyrazolo[3,4-d]pyrimidine core and benzodioxole moiety exhibit redox sensitivity.

Reaction Type Reagents Product
OxidationmCPBA, H₂O₂Sulfoxide/sulfone formation at the thioether
ReductionNaBH₄, LiAlH₄Thioether → thiol conversion

Experimental Data :

  • Oxidation with mCPBA in dichloromethane at 0°C converts the thioether to sulfoxide (80% yield) and sulfone (95% yield at 40°C) .

  • Reduction with NaBH₄ in ethanol selectively reduces the thioacetamide group to a thiol without affecting the pyrimidine ring.

Acid/Base-Mediated Reactions

The acetamide and pyrimidine nitrogen atoms participate in protonation/deprotonation equilibria.

Condition Effect
Acidic (pH < 4)Protonation of pyrimidine N-atoms → enhanced solubility in polar solvents
Basic (pH > 9)Deprotonation of acetamide NH → increased nucleophilicity at sulfur

Structural Stability :

  • The compound remains stable in aqueous solutions at pH 5–8 but undergoes hydrolysis at extremes (pH < 2 or pH > 10).

Hydrolysis Reactions

Controlled hydrolysis modifies the acetamide and pyrimidine functionalities.

Hydrolysis Type Conditions Outcome
Acidic hydrolysis6M HCl, reflux, 12 hoursCleavage of acetamide to carboxylic acid
Basic hydrolysis2M NaOH, 60°C, 6 hoursThioether → disulfide conversion

Mechanistic Insight :

  • Acidic hydrolysis proceeds via nucleophilic attack of water on the protonated carbonyl carbon, yielding benzo[d]dioxol-5-ylmethylamine and a thioacetic acid derivative.

  • Basic hydrolysis induces sulfur-sulfur bond formation through radical intermediates.

Photochemical Reactivity

UV irradiation (254–365 nm) induces structural rearrangements:

Wavelength Effect
254 nmCleavage of the benzodioxole methylene bridge
365 nm[4π] electrocyclic opening of the pyrimidine ring

Applications :

  • Photolytic degradation pathways are critical for environmental fate studies.

Bioconjugation Reactions

The thioacetamide group facilitates covalent binding to biological targets:

Target Reaction Application
Cysteine residuesThiol-disulfide exchangeProbe for enzyme inhibition studies
Metal ions (e.g., Zn²⁺)Coordination complex formationChelation therapy research

Case Study :

  • The compound forms stable complexes with Zn²⁺ (log K = 4.2 ± 0.3) in buffered solutions, suggesting metalloenzyme modulation potential.

Comparison with Similar Compounds

Structural Analog: 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Core Structure : Shares the pyrazolo[3,4-d]pyrimidine backbone but lacks the thioacetamide linker and benzo[d][1,3]dioxole group.
Substituents :

  • Position 1: 4-Methoxyphenyl (vs. 4-chlorophenyl in the target compound). Methoxy groups enhance electron density but reduce metabolic stability compared to chloro substituents.
  • Position 4: Ketone group (vs. thioacetamide).

Synthesis : Reacted with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under similar coupling conditions, suggesting comparable synthetic pathways for derivatives .

Thioacetamide-Containing Derivatives: Benzothiazole Analogs

Core Structure : Benzothiazole (vs. pyrazolo[3,4-d]pyrimidine).
Key Features :

  • Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide exhibit anti-inflammatory and antibacterial activities (IC₅₀ values: 5–20 μM). The thioether linkage in these analogs is critical for hydrogen bonding with target proteins .
  • Comparison : The target compound’s pyrazolo[3,4-d]pyrimidine core may offer higher specificity for kinase targets compared to benzothiazoles, which often bind to broader enzyme families .

Benzo[d][1,3]dioxole-Containing Derivatives

Example : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
Key Features :

  • The benzo[d][1,3]dioxole group enhances lipophilicity and metabolic resistance, as seen in improved pharmacokinetic profiles (e.g., 40% higher oral bioavailability in rodent models).

Bioisosteric Considerations

  • The thioacetamide group in the target compound serves as a bioisostere for carbonyl or tetrazole groups (e.g., tetrazole derivatives in ). Thioacetamides offer balanced acidity (pKa ~4.5–5.0) and improved membrane permeability compared to carboxylic acids .

Pharmacological Potential

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are known ATP-competitive inhibitors (e.g., Janus kinase inhibitors). The 4-chlorophenyl group may enhance hydrophobic interactions in kinase pockets .
  • Anti-inflammatory/Anticancer Activity : Thioacetamide-linked benzothiazoles () show IC₅₀ values of 10–50 μM in COX-2 inhibition assays. The target compound’s sulfur linkage may similarly modulate inflammatory pathways .

Key Steps :

Core Formation: Pyrazolo[3,4-d]pyrimidine synthesis likely follows cyclocondensation of aminopyrazoles with nitriles or carbonyl reagents, as seen in .

Thioacetamide Incorporation : Coupling of 2-mercapto-pyrazolo[3,4-d]pyrimidine with chloroacetamide derivatives using carbodiimides (e.g., EDC/HOBt in DMF), analogous to .

Benzo[d][1,3]dioxole Attachment : Introduced via nucleophilic substitution or reductive amination, as demonstrated in .

Yield Optimization :

  • Thioacetamide formation typically achieves 60–75% yields, comparable to benzothiazole derivatives in .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound 1-(4-Methoxyphenyl) Pyrazolo[3,4-d]pyrimidine Benzothiazole Thioacetamide
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Benzothiazole
Position 1 Substituent 4-Chlorophenyl 4-Methoxyphenyl N/A
Linker Group Thioacetamide Ketone Thioacetamide
Bioactivity Hypothesized kinase inhibition Unspecified Anti-inflammatory (IC₅₀: 5–20 μM)
Metabolic Stability High (benzo[d][1,3]dioxole) Moderate Moderate

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidin-4-ylthioacetamide scaffold?

  • Methodological Answer : The core structure can be synthesized via nucleophilic substitution reactions. For example, reacting 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) yields the thioacetamide linkage . Optimization of solvent polarity (DMF vs. THF) and reaction time (12–24 hours) is critical to avoid side products like disulfides.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of the synthesized compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyrazolopyrimidine and chlorophenyl groups), methylene protons (δ ~4.2 ppm for –SCH₂CO–), and benzodioxole protons (δ 5.9–6.8 ppm).
  • HRMS : The molecular ion peak should match the exact mass (e.g., C₂₁H₁₅ClN₄O₃S: calculated [M+H]⁺ 451.0583).
  • Heteronuclear correlation (HSQC/HMBC) resolves ambiguities in aromatic regiochemistry .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :

  • Kinase inhibition : Screen against kinases like JAK2 or BRAF using fluorescence polarization assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency and selectivity?

  • Methodological Answer :

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., –CF₃) or bulky groups (e.g., –Ph) to assess steric/electronic effects on target binding.
  • Bioisosteric replacement : Substitute the benzodioxole moiety with bicyclic heteroaromatics (e.g., indole) to improve metabolic stability.
  • Fragment-based design : Use X-ray crystallography or molecular docking to identify key hydrogen bonds (e.g., pyrimidine N1 interaction with kinase hinge region) .

Q. How can conflicting data on reaction yields or biological activity be resolved?

  • Methodological Answer :

  • Reproducibility checks : Validate synthetic protocols across labs using identical reagents (e.g., anhydrous DMF) and equipment (e.g., oil bath vs. microwave heating) .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) influencing yield discrepancies .
  • Orthogonal assays : Confirm bioactivity with SPR (surface plasmon resonance) if fluorescence-based assays show variability due to compound autofluorescence .

Q. What advanced techniques characterize the compound’s solid-state properties and stability?

  • Methodological Answer :

  • PXRD (Powder X-ray Diffraction) : Determine polymorphic forms affecting solubility.
  • DSC/TGA : Assess thermal stability (decomposition >200°C suggests suitability for long-term storage).
  • Forced degradation studies : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and monitor hydrolysis of the thioacetamide bond via HPLC-MS .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate logP (target <5), CYP450 inhibition, and BBB permeability.
  • MD simulations : Model binding to serum albumin to predict plasma protein binding (>90% may reduce free drug concentration).
  • Metabolite prediction : Identify vulnerable sites (e.g., benzodioxole methylene) for metabolic oxidation using Schrödinger’s Metabolite module .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for thiol-acetamide coupling to prevent hydrolysis .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to distinguish CH₂/CH₃ groups in complex spectra .
  • Bioassay controls : Include staurosporine (kinase inhibition) and doxorubicin (cytotoxicity) as positive controls to validate assay performance .

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